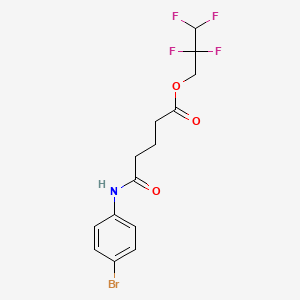

2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate

Description

Properties

IUPAC Name |

2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrF4NO3/c15-9-4-6-10(7-5-9)20-11(21)2-1-3-12(22)23-8-14(18,19)13(16)17/h4-7,13H,1-3,8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFLYRQCBWAPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCC(=O)OCC(C(F)F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrF4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate typically involves multiple steps:

Formation of the Fluorinated Propyl Group: The starting material, 2,2,3,3-tetrafluoropropanol, is reacted with a suitable halogenating agent to form 2,2,3,3-tetrafluoropropyl halide.

Coupling with 4-Bromoaniline: The 2,2,3,3-tetrafluoropropyl halide is then reacted with 4-bromoaniline under basic conditions to form the intermediate 2,2,3,3-tetrafluoropropyl 4-bromoaniline.

Formation of the Oxopentanoate Moiety: The intermediate is then reacted with a suitable acylating agent, such as pentanoic anhydride, to form the final product, 2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinones or other oxidized products.

Reduction: Amines or other reduced products.

Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds.

Materials Science: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorinated and brominated aromatic structures can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader family of 5-oxopentanoate esters with fluorinated alkyl chains and substituted anilino groups. Below is a systematic comparison with structurally analogous compounds identified in the evidence:

Table 1: Structural and Functional Comparison

*Molecular weights estimated based on structural analogs.

Key Findings :

Electron-Donating Groups (Methyl, Methoxy): These substituents may improve solubility in polar solvents but reduce stability under oxidative conditions .

Ester Group Impact: The tetrafluoropropyl ester enhances lipophilicity and thermal stability compared to non-fluorinated esters (e.g., ethyl). This is consistent with fluorinated polymers noted in –6, where fluorination improves resistance to degradation . The free carboxylic acid derivative () is more water-soluble but less likely to cross lipid membranes, limiting its utility in drug delivery .

Safety and Environmental Considerations :

- Fluorinated esters, like those in –6, are often persistent in the environment. The tetrafluoropropyl group in the target compound may raise similar concerns, though direct toxicity data is absent in the evidence .

Q & A

Q. What are the recommended synthetic routes for 2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves two key steps:

Formation of the 5-(4-bromoanilino)-5-oxopentanoic acid intermediate via nucleophilic acyl substitution between 4-bromoaniline and glutaric anhydride derivatives under reflux with a base catalyst (e.g., triethylamine) .

Esterification of the intermediate with 2,2,3,3-tetrafluoropropanol. This step typically employs a coupling agent like DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) as a catalyst in anhydrous dichloromethane .

Optimization Tips:

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What are the solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Prepare stock solutions in DMSO (10 mM) for biological assays .

- Stability : Store at -20°C under inert gas (N) to prevent hydrolysis of the ester group. Monitor degradation via HPLC over time .

Advanced Research Questions

Q. How can controlled polymerization techniques (e.g., RAFT) be applied to derivatives of this compound for material science applications?

Methodological Answer:

- Design : Replace the tetrafluoropropyl group with a polymerizable moiety (e.g., methacrylate) to synthesize monomers for RAFT polymerization. Use chain-transfer agents like CPDT (2-cyano-2-propyl dodecyl trithiocarbonate) to control molecular weight and polydispersity .

- Validation : Analyze polymer growth via GPC and confirm end-group fidelity using MALDI-TOF MS/MS .

Q. What mechanistic insights explain the biological activity of this compound in pharmacological assays?

Methodological Answer:

- Hypothesis : The 4-bromoanilino group may act as a kinase inhibitor via halogen bonding, while the tetrafluoropropyl group enhances membrane permeability .

- Experimental Validation :

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

- Root Cause Analysis : Compare reaction conditions (e.g., solvent purity, catalyst loading) across studies. For example, traces of moisture can hydrolyze the ester, reducing yields .

- Reproducibility : Validate protocols using standardized reagents (e.g., anhydrous solvents from Kanto Reagents) and replicate assays in triplicate .

Q. What advanced analytical techniques are required to study degradation products or metabolic pathways?

Methodological Answer:

- Degradation Studies : Use LC-QTOF-MS to identify hydrolytic products (e.g., 5-(4-bromoanilino)-5-oxopentanoic acid) under simulated physiological conditions (pH 7.4, 37°C) .

- Metabolism : Incubate with liver microsomes and analyze metabolites via UPLC-MS/MS. Look for dehalogenation or ester cleavage .

Notes on Contradictions and Validation

- Synthetic Yield Discrepancies : reports 70% yields for similar esters, while cites 85%. This may stem from differences in purification (e.g., column chromatography vs. distillation) .

- Biological Activity : Fluorine’s electron-withdrawing effect may enhance binding in some assays but reduce solubility in others, necessitating structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.